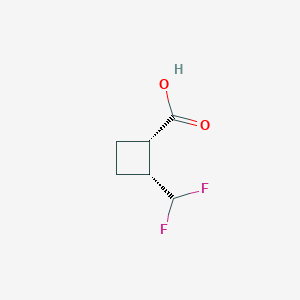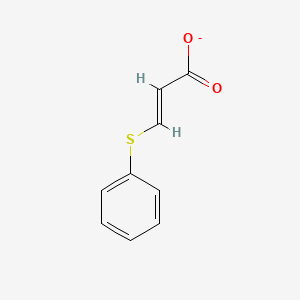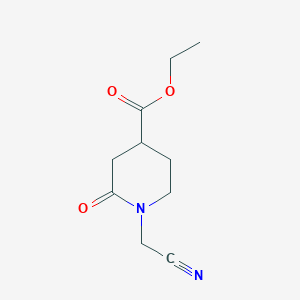
2-Boc-4-cyclopropylisoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Boc-4-cyclopropylisoindoline is a chemical compound that belongs to the isoindoline family Isoindolines are heterocyclic compounds characterized by a fused benzopyrrole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-4-cyclopropylisoindoline typically involves a multi-step process. One common method includes the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with structurally varied primary amines, such as anilines, benzylamines, and cycloalkylamines . The resulting N-benzyl-1,3-dihydroisoindole undergoes selective cleavage of the exocyclic N–CH2Ar bond under hydrogenolysis conditions at room temperature, followed by in situ lactamization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-Boc-4-cyclopropylisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2/Pd-C, NaBH4
Substitution: NaOCH3, LiAlH4
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield isoindolinone derivatives, while reduction reactions can produce fully reduced isoindoline compounds.
科学的研究の応用
2-Boc-4-cyclopropylisoindoline has several applications in scientific research, including:
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-Boc-4-cyclopropylisoindoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. For example, the Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the compound to participate in further chemical reactions .
類似化合物との比較
Similar Compounds
Isoindoline: A fully reduced member of the isoindole family, known for its stability and reactivity.
Isoindolinone: An oxidized form of isoindoline, commonly used in pharmaceutical synthesis.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological and clinical applications.
Uniqueness
2-Boc-4-cyclopropylisoindoline is unique due to its structural complexity and the presence of the Boc-protected amino group. This protection allows for selective deprotection and further functionalization, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C16H21NO2 |
|---|---|
分子量 |
259.34 g/mol |
IUPAC名 |
tert-butyl 4-cyclopropyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-9-12-5-4-6-13(11-7-8-11)14(12)10-17/h4-6,11H,7-10H2,1-3H3 |
InChIキー |
JJINIXQTMCLQJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)
![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)
![8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)


![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11718218.png)
![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)


![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)

![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)
